Phosphanylidyneacetonitrile Phosphanylidyneacetonitrile
Brand Name: Vulcanchem
CAS No.: 74896-22-3
VCID: VC19354578
InChI: InChI=1S/C2NP/c3-1-2-4
SMILES:
Molecular Formula: C2NP
Molecular Weight: 69.00 g/mol

Phosphanylidyneacetonitrile

CAS No.: 74896-22-3

Cat. No.: VC19354578

Molecular Formula: C2NP

Molecular Weight: 69.00 g/mol

* For research use only. Not for human or veterinary use.

Phosphanylidyneacetonitrile - 74896-22-3

Specification

CAS No. 74896-22-3
Molecular Formula C2NP
Molecular Weight 69.00 g/mol
IUPAC Name 2-phosphanylidyneacetonitrile
Standard InChI InChI=1S/C2NP/c3-1-2-4
Standard InChI Key ZDTBSGXXDJXYMT-UHFFFAOYSA-N
Canonical SMILES C(#N)C#P

Introduction

Molecular Structure and Nomenclature

Phosphanylidyneacetonitrile features a linear N≡C–C≡P backbone (C_\inftyv symmetry) with bond lengths of 1.159 Å (C≡N) and 1.544 Å (C≡P) . Its IUPAC name, 2-phosphanylidyneacetonitrile, reflects the substitution of a hydrogen atom in acetonitrile (CH3_3CN) with a phosphinidene group (–P≡). Alternative designations include cyanophosphaethyne (common in astrochemistry) and phosphinidyneacetonitrile . The compound’s SMILES notation is C(#N)C#P, and its CAS registry number is 74896-22-3 .

Table 1: Key Structural and Spectral Properties

PropertyValueSource
Molecular formulaC2_2NP
Molecular weight69.00 g/mol
Dipole moment~3.4 D
Bond lengths (C≡N / C≡P)1.159 Å / 1.544 Å
Rotational constants (Bizzochi 2001)B0=4.852GHzB_0 = 4.852 \, \text{GHz}

Synthesis and Reactivity

Phosphanylidyneacetonitrile is synthesized via gas-phase reactions or solution-phase organophosphorus chemistry:

  • Gas-phase route: Reaction of cyanogen azide (N≡C–N3_3) with phosphaethyne (H–C≡P) at 700°C yields N≡C–C≡P and hydrazoic acid (HN3_3) .

  • Solution-phase route: Condensation of acetonitrile derivatives with phosphorus trichloride (PCl3_3) under anhydrous conditions .

In organic synthesis, it serves as a precursor for phosphorus ylides. For example, reactions with cis-bicyclo[3.3.0]octane-3,7-dione produce spirocyclic compounds via [3+2] cycloadditions .

Physicochemical Properties

Spectroscopic Features

  • Infrared (IR): Key bands include ν(C≡N) at 2252 cm1^{-1} and ν(C≡P) at 1448 cm1^{-1} .

  • Rotational spectrum: Detected in the 100–500 GHz range, enabling interstellar identification .

Table 2: Computed Physicochemical Parameters

ParameterValueMethod/Source
XLogP3-AA0PubChem
Hydrogen bond acceptor count1PubChem
Topological polar surface area23.8 ŲPubChem

Astrophysical Significance

Phosphanylidyneacetonitrile was tentatively detected in the circumstellar envelope of IRC +10216 (CW Leo) via rotational spectroscopy using the IRAM 30m telescope . Its large dipole moment (~3.4 D) facilitates detection in radio astronomy, unlike nonpolar analogs like cyanogen (N≡C–C≡N). The observed rotational transitions matched laboratory data from Bizzochi et al. (2001), though confirmation through additional spectral lines remains pending .

Table 3: Interstellar Detection Parameters

ParameterValueSource
Transition frequency144.2 GHz (J = 5–4)
Column density upper limit≤2.4×1017^{17} molecules cm2^{-2}

Future Research Directions

  • Synthetic applications: Explore its utility in synthesizing phosphorous-containing heterocycles.

  • Astrochemical surveys: Target dense molecular clouds (e.g., TMC-1) for confirmatory detections using ALMA or JWST .

  • Computational studies: Refine dipole moment calculations and reaction pathways under interstellar conditions .

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